1H-Pyrrole-2-methanethiol
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Overview
Description
1H-Pyrrole-2-methanethiol is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
While there is extensive research on the chemical reactions of pyrrole derivatives , the specific chemical reactions involving 1H-Pyrrole-2-methanethiol are not detailed in the available literature.Scientific Research Applications
Natural Sources and Origins
1H-Pyrrole-2-methanethiol (Py-2-C) derivatives have been isolated from various natural sources, including:
The well-known diabetes molecular marker, pyrraline , is produced after sequential reactions in vivo and has a Py-2-C skeleton . This highlights the significance of the Py-2-C group in biological systems.
Material Science and Catalysis
Researchers have also investigated the use of pyrrole derivatives in material science and catalysis . These applications extend beyond biology and health.
Mechanism of Action
Target of Action
Pyrrole derivatives have been known to interact with various biological targets, including fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .
Mode of Action
Pyrrole derivatives have been synthesized via oxidative cyclization of allyltosylamides in the presence of a catalyst . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
The optimization of potency and in vitro pharmacokinetic parameters has been a focus in the development of pyrrole derivatives .
Result of Action
Pyrrole derivatives have shown a broad spectrum of biological activity as antitumor and anticancer agents, apoptosis signal-regulating kinase 1 (ask1) inhibitors, and inhibitors of human cytosolic carbonic anhydrase isozymes .
Action Environment
The synthesis of pyrrole derivatives has been achieved under various conditions, suggesting that the compound’s action might be influenced by factors such as temperature, ph, and the presence of catalysts .
properties
IUPAC Name |
1H-pyrrol-2-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUBHIHDNURCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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